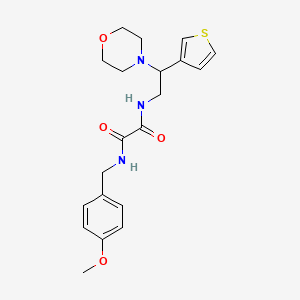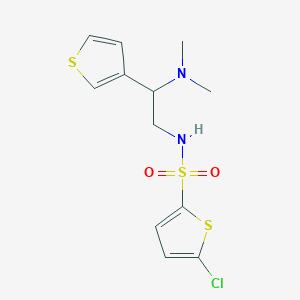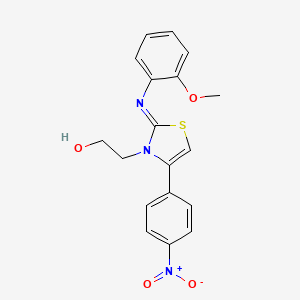
N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide: has shown potential in anticancer research. The compound’s structure allows it to interact with various cellular targets, potentially inhibiting cancer cell proliferation. Studies have indicated that similar compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways . This makes it a promising candidate for developing new anticancer therapies.
Antiviral Properties
The compound’s unique structure, featuring both pyrazole and pyrimidine rings, suggests it could have antiviral properties. Compounds with similar scaffolds have been investigated for their ability to inhibit viral replication. For instance, pyrazole derivatives have shown efficacy against viruses like HIV and hepatitis C . This compound could be explored for its potential to inhibit viral enzymes or interfere with viral RNA synthesis.
Antifungal Applications
Research into sulfonamide derivatives, such as this compound, has revealed significant antifungal activity. These compounds can inhibit the growth of various fungal species by targeting fungal cell wall synthesis or disrupting membrane integrity . Given the rise of antifungal resistance, this compound could be a valuable addition to the arsenal of antifungal agents.
Antibacterial Activity
Sulfonamide-based compounds are well-known for their antibacterial properties. This compound could be effective against a range of bacterial pathogens by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis . This mechanism is similar to that of traditional sulfonamide antibiotics, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound’s structure suggests it might possess anti-inflammatory properties. Sulfonamide derivatives have been shown to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This could make the compound useful in developing treatments for inflammatory diseases like arthritis or inflammatory bowel disease.
Antioxidant Potential
Compounds with pyrazole and pyrimidine rings have been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases . This compound could be explored for its ability to protect cells from oxidative damage.
Enzyme Inhibition
The compound’s ability to inhibit specific enzymes could be leveraged in various therapeutic applications. For example, it might inhibit kinases or proteases involved in disease pathways . This could be particularly useful in developing targeted therapies for diseases where enzyme dysregulation plays a critical role.
Drug Delivery Systems
The compound’s chemical properties might make it suitable for use in drug delivery systems. Its ability to form stable complexes with other molecules could be exploited to deliver drugs more effectively to specific tissues or cells . This could enhance the efficacy and reduce the side effects of various therapeutic agents.
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, such as “N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide”, are known for their diverse pharmacological effects . They have been reported to have potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives often work by interacting with enzymes or receptors in the cell, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been reported to have various effects at the molecular and cellular level, including antioxidant, antitumor, and neuroprotective effects .
Propiedades
IUPAC Name |
N-[4-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S/c1-13-11-14(2)27(26-13)20-12-19(23-15(3)24-20)21-9-10-22-31(29,30)18-7-5-17(6-8-18)25-16(4)28/h5-8,11-12,22H,9-10H2,1-4H3,(H,25,28)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSHTWRYJCFIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2699228.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2699232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)
![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2699236.png)
![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)
![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)
![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2699251.png)